1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic compound that features a unique combination of an indole ring and a piperidine ring The indole ring is a common structure found in many natural products and pharmaceuticals, known for its biological activity The addition of a fluorine atom to the indole ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of a precursor compound using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . The resulting indole derivative is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole and piperidine rings.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole compounds.
Scientific Research Applications
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The piperidine ring contributes to the compound’s overall structure and function, allowing it to interact with different molecular pathways.
Comparison with Similar Compounds
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can be compared with other indole and piperidine derivatives:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activity.
Piperidine-3-carboxylic acid: A simpler compound with a piperidine ring and carboxylic acid group, lacking the indole structure.
6-fluoroindole: A fluorinated indole derivative with similar chemical properties but different applications.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, along with the fluorine atom, which enhances its chemical and biological properties.
Properties
Molecular Formula |
C16H17FN2O3 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN2O3/c17-13-4-3-11-5-7-18(14(11)8-13)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22) |
InChI Key |
XIPNNLGREZGJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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